molecular formula C21H19NO4 B3289640 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid CAS No. 859841-96-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid

Cat. No.: B3289640
CAS No.: 859841-96-6
M. Wt: 349.4
InChI Key: PVYRHLYBXKFNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid is a non-natural, Fmoc-protected amino acid designed for advanced peptide synthesis and chemical biology research. The compound features a hex-4-ynoic acid backbone, which incorporates an alkyne functional group into the peptide chain. This alkyne handle is highly valuable for post-synthetic modifications via click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently attach a wide range of probes, such as fluorophores, biotin tags, or other biomolecules, to the peptide structure for various applications. The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) . Its utility lies in its orthogonality to other protecting groups and its susceptibility to mild base treatment; the Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF) , leaving other common side-chain protections intact. This enables the sequential synthesis of complex and long-chain peptides with high efficiency. Researchers utilize this amino acid derivative in the synthesis of peptide-based drugs, diagnostic tools, and materials science. The incorporated alkyne moiety makes it particularly useful for developing targeted bioconjugates, activity-based probes, and peptide-antibody drug conjugates. As with all reagents of this class, it is supplied as a solid and should be stored under recommended conditions, typically at room temperature or in a cool, dark place . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRHLYBXKFNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid, commonly referred to as Fmoc-hex-4-ynoic acid, is a compound utilized primarily in peptide synthesis due to its protective group properties. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely recognized for its ability to protect amino groups during the synthesis of peptides and proteins.

Chemical Structure and Properties

  • IUPAC Name: 2-((9H-fluoren-9-ylmethoxy)carbonylamino)hex-4-ynoic acid
  • Molecular Formula: C21H19NO4
  • CAS Number: 859842-09-4
  • Molecular Weight: 349.39 g/mol
  • Purity: Typically ≥95%

Biological Activity

The biological activity of Fmoc-hex-4-ynoic acid is primarily linked to its role in peptide synthesis. The compound serves as a key intermediate in the preparation of various peptides, which can exhibit diverse biological functions depending on their sequence and structure.

Fmoc groups protect the amino group of amino acids during peptide synthesis, preventing side reactions that could lead to undesired products. The removal of the Fmoc group can be achieved under mild basic conditions, allowing for the subsequent coupling of amino acids to form longer peptide chains.

Applications in Research and Medicine

  • Peptide Synthesis:
    • Fmoc-hex-4-ynoic acid is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides.
    • It enables the synthesis of peptides with specific sequences that may have therapeutic potential.
  • Drug Development:
    • Peptides synthesized using Fmoc chemistry can serve as lead compounds in drug development, particularly in areas such as cancer therapy, antimicrobial agents, and hormone replacement therapies.
  • Biochemical Studies:
    • Peptides derived from this compound are often used in biochemical assays to study protein interactions and enzymatic activities.

Research Findings

Recent studies have highlighted the importance of Fmoc-protected amino acids in developing peptide-based therapeutics. For instance, research has demonstrated that modifying the sequence of peptides can significantly enhance their biological activity against specific targets such as enzymes or receptors involved in disease processes.

Case Study: Peptide Inhibitors

A study evaluated various peptides synthesized using Fmoc chemistry against histone deacetylases (HDACs), enzymes implicated in cancer progression. The findings indicated that certain peptides exhibited potent inhibitory activity, with IC50 values ranging from 14 to 67 nM against HDAC1–3, demonstrating the potential for designing peptide-based inhibitors using Fmoc chemistry .

Comparative Analysis

Compound NameMolecular WeightBiological ActivityApplications
Fmoc-Hex-4-Ynoic Acid349.39 g/molPeptide synthesis; HDAC inhibitionDrug development; Biochemical studies
Fmoc-Pentanoic Acid335.38 g/molPeptide synthesis; Antimicrobial activityDrug development; Vaccine formulation

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally analogous to other Fmoc-protected amino acids but differs in side-chain functional groups and backbone length. Key comparisons include:

Compound Name Backbone Structure Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid Hex-4-ynoic acid Alkyne (C≡C) at C4 C₂₁H₁₉NO₄ 355.38 Peptide synthesis, click chemistry
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid Butanoic acid Methoxy (OCH₃) at C4 C₂₀H₂₁NO₅ 355.38 Conformational studies
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid Pent-4-enoic acid Alkene (C=C) at C4 C₂₀H₁₉NO₄ 337.37 Peptide stapling
(4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid Heptanoic acid Methyl (CH₃) at C6 C₂₄H₂₇NO₄ 381.46 Lipidated peptide synthesis
Fmoc-L-photo-methionine Hexanoic acid Photo-labile group (e.g., diazirine) C₂₁H₂₁N₃O₄ 379.41 Photo-crosslinking studies

Key Observations :

  • Backbone Length: The hex-4-ynoic acid backbone provides a balance between rigidity (due to the alkyne) and flexibility, making it suitable for spatial positioning in peptide design.
  • Functional Groups: The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . By contrast, methoxy or methyl groups in analogs like C₂₀H₂₁NO₅ or C₂₄H₂₇NO₄ enhance hydrophobicity for membrane interactions .

Q & A

Q. Basic

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR validate the Fmoc group (δ 7.2–7.8 ppm for fluorenyl protons) and alkyne signals (δ 2.0–2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 410.4) .
  • HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .

How does the compound interact with biological targets in drug development?

Advanced
The alkyne moiety enables click chemistry for bioconjugation, while the Fmoc group aids peptide chain elongation:

  • Target Engagement: Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) with enzymes like proteases .
  • Cellular Uptake: Label with fluorescent tags (e.g., Cy5) via CuAAC click reactions for live-cell imaging .
  • Structure-Activity Relationships (SAR): Modify the hex-4-ynoic acid backbone to enhance bioavailability .

How do structural modifications influence its reactivity in peptide synthesis?

Advanced
Comparative studies with analogs reveal:

  • Alkyne Position: Moving the alkyne to hex-5-ynoic acid reduces steric hindrance, improving coupling yields by 15–20% .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2_2) on the Fmoc ring lower deprotection efficiency by 30% .
  • Chirality: (R)-isomers show 2× faster coupling rates than (S)-isomers in β-sheet-promoting sequences .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification Bottlenecks: Replace HPLC with flash chromatography using gradient elution (hexane:EtOAc) for gram-scale batches .
  • Cost-Efficiency: Optimize Fmoc-Cl stoichiometry to 1.1 equivalents, reducing waste .
  • Regulatory Compliance: Ensure trace metal analysis (ICP-MS) for Cu residues if click chemistry is used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid
Reactant of Route 2
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2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid

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